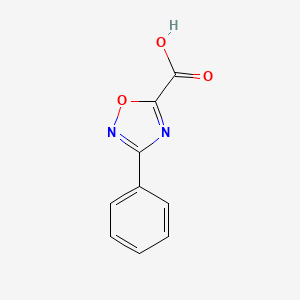

3-Phenyl-1,2,4-oxadiazole-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-phenyl-1,2,4-oxadiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-9(13)8-10-7(11-14-8)6-4-2-1-3-5-6/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMPOBDCBGHUPBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Phenyl-1,2,4-oxadiazole-5-carboxylic acid molecular structure and conformation

Executive Summary

3-Phenyl-1,2,4-oxadiazole-5-carboxylic acid represents a critical scaffold in modern medicinal chemistry, serving as a robust bioisostere for unstable amide or ester linkages and acting as a precursor for high-affinity ligands in GPCR modulation (specifically S1P1 agonists like Ozanimod analogs).[1] This guide provides a rigorous analysis of its molecular conformation, detailing the energetic preference for coplanarity between the phenyl and oxadiazole rings which drives π-conjugation. Furthermore, we outline a self-validating synthetic workflow utilizing the cyclocondensation of benzamidoxime with activated oxalate equivalents, offering a high-yield pathway superior to standard carboxylic acid couplings.

Structural Anatomy & Electronic Properties[1]

The molecule comprises three distinct domains: the lipophilic phenyl ring (Position 3), the electron-withdrawing 1,2,4-oxadiazole core , and the ionizable carboxylic acid (Position 5).

Electronic Distribution

The 1,2,4-oxadiazole ring is π-deficient, acting as a strong electron-withdrawing group (EWG). This significantly impacts the acidity of the C5-carboxylic acid.[1]

-

Inductive Effect: The electronegative nitrogen and oxygen atoms in the heterocycle pull electron density from the carboxyl group, stabilizing the carboxylate anion upon deprotonation.

-

Acidity (pKa): While benzoic acid has a pKa of ~4.2, the this compound is expected to be more acidic (predicted pKa ~3.2–3.[1]5) due to this electron-withdrawing scaffold.[1]

Molecular Connectivity Diagram

The following diagram illustrates the standard numbering scheme and connectivity.

Figure 1: Connectivity map highlighting the C3-Phenyl linkage and the C5-Carboxyl substitution.[1][2]

Conformational Dynamics

The biological activity of this scaffold often depends on its ability to adopt a planar conformation, maximizing π-π stacking interactions within receptor binding pockets.[1]

Torsional Energy Profile

The critical degree of freedom is the torsion angle (

-

Planarity Preference: In the absence of ortho-substituents on the phenyl ring, the molecule favors a planar conformation (

or -

Rotational Barrier: The barrier to rotation is relatively low (< 5 kcal/mol), allowing the molecule to adjust to steric demands in a binding pocket. However, crystal structures of analogs typically show deviations of less than 10° from planarity.[1]

Figure 2: Logic flow of conformational preference.[1] Electronic conjugation drives the molecule toward planarity.

Synthetic Protocol & Validation

The most robust synthesis avoids direct coupling of unstable acid chlorides.[1] Instead, we utilize the cyclocondensation of benzamidoxime with diethyl oxalate, followed by controlled hydrolysis.

Reagents & Equipment

-

Precursors: Benzamidoxime (98%), Diethyl oxalate (or Ethyl oxalyl chloride).[1]

-

Solvents: Ethanol (anhydrous), Toluene.

-

Base: Sodium ethoxide (NaOEt) or Pyridine.[1]

-

Validation: TLC (Silica, Hexane:EtOAc 7:3), 1H-NMR (DMSO-d6).

Step-by-Step Workflow

Step 1: Formation of the Ethyl Ester Intermediate

-

Dissolution: Dissolve benzamidoxime (1.0 eq) in anhydrous ethanol.

-

Activation: Add diethyl oxalate (1.2 eq) dropwise.

-

Cyclization: Heat to reflux (78°C) for 4–6 hours. Critical: Monitor the disappearance of the amidoxime spot on TLC to prevent incomplete cyclization.

-

Isolation: Cool to RT. The ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate often precipitates.[1] If not, evaporate solvent and recrystallize from EtOH.[1]

Step 2: Hydrolysis to the Free Acid

-

Saponification: Suspend the ester in EtOH/Water (1:1).[1] Add NaOH (2.0 eq).

-

Reaction: Stir at RT for 1 hour (rapid reaction).

-

Acidification: Cool to 0°C. Acidify with 1M HCl to pH ~2.

-

Filtration: The target acid precipitates as a white solid.[1] Filter, wash with cold water, and dry.

Figure 3: Synthetic route via the ester intermediate, avoiding unstable acid chloride precursors.[1]

Physicochemical Data Summary

The following data points are essential for formulation and assay development.

| Property | Value / Characteristic | Implication |

| Molecular Weight | 190.16 g/mol | Fragment-like, suitable for FBDD.[1] |

| Predicted pKa | 3.2 – 3.6 | Acidic; exists as anion at physiological pH (7.4).[1] |

| LogP | ~1.8 – 2.1 | Moderate lipophilicity; good membrane permeability.[1] |

| H-Bond Donors | 1 (COOH) | Specific interaction point for receptor residues (e.g., Arginine).[1] |

| H-Bond Acceptors | 4 (N2, N4, O1, C=O) | High capacity for water bridging or H-bonding. |

| Solubility | Low in water (neutral form) | Dissolve in DMSO or convert to Na+ salt for assays.[1] |

Pharmacophore Utility & Applications

This scaffold is not merely a linker; it is a bioactive pharmacophore.[1]

-

Bioisosterism: The 1,2,4-oxadiazole ring is a classic bioisostere for esters and amides.[1][3] It improves metabolic stability against esterases and peptidases while retaining similar geometry and electronic distribution.[1]

-

S1P1 Receptor Agonists: The 3-phenyl-1,2,4-oxadiazole core is a key structural motif in Sphingosine-1-phosphate (S1P) receptor modulators (e.g., analogs of Ozanimod).[1] The 5-carboxylic acid moiety often mimics the phosphate head group of the natural ligand, forming salt bridges with conserved lysine or arginine residues in the GPCR binding pocket.

-

Antimicrobial Agents: Derivatives of this acid have shown efficacy against Gram-positive bacteria by disrupting cell wall synthesis, where the planar geometry facilitates intercalation or groove binding in target enzymes.[1]

References

-

Pace, A., & Pierro, P. (2009).[4] The new era of 1,2,4-oxadiazoles. Organic & Biomolecular Chemistry, 7(21), 4337–4348. Link

-

Bostrom, J., et al. (2012).[1] Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(5), 1817–1830. Link[1]

-

PubChem. (2023).[1] Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate (Compound Summary). National Library of Medicine.[1] Link

-

Guo, D., et al. (2024).[1] Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety targeting SARS-CoV-2 PLpro.[5] Journal of Medicinal Chemistry. (Contextualizing the scaffold in antiviral research).

Sources

- 1. Ethyl 3-phenyl-(1,2,4)oxadiazole-5-carboxylate | C11H10N2O3 | CID 6461838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ipbcams.ac.cn [ipbcams.ac.cn]

A Computational Chemist's Guide to Modeling 1,2,4-Oxadiazole Formation: From Mechanistic Theory to Practical Workflow

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide is designed to provide a deep, practical understanding of how quantum chemical modeling can be leveraged to unravel the complexities of 1,2,4-oxadiazole synthesis. The 1,2,4-oxadiazole motif is a cornerstone in medicinal chemistry, frequently appearing in experimental and marketed drugs due to its role as a bioisosteric replacement for amide and ester groups and its favorable physicochemical properties.[1][2] A thorough comprehension of its formation mechanism is not merely an academic exercise; it is crucial for optimizing reaction conditions, predicting outcomes for novel substrates, and minimizing undesired side products, thereby accelerating the drug discovery pipeline.

This document eschews a rigid template, instead adopting a structure that logically flows from foundational chemical principles to the practical execution of a computational investigation. We will explore the "why" behind methodological choices, ensuring that each step is part of a self-validating system grounded in established theory and authoritative research.

The Synthetic Landscape: Key Pathways to the 1,2,4-Oxadiazole Core

Before embarking on a computational study, it is imperative to understand the primary synthetic routes. While numerous methods exist, two foundational pathways are most frequently employed and serve as excellent candidates for mechanistic modeling.[3][4]

-

Pathway A: The Amidoxime Acylation-Cyclodehydration Cascade: This is the most prevalent and versatile method.[5] It begins with the acylation of an N-hydroxyamidine (amidoxime). This intermediate, an O-acylamidoxime, then undergoes thermal or base-catalyzed cyclodehydration to furnish the 1,2,4-oxadiazole ring.[3][6] A critical challenge in this pathway is controlling the initial acylation step, as competitive N-acylation can occur, leading to undesired byproducts.[7] This regioselectivity question is a prime target for computational investigation.

-

Pathway B: 1,3-Dipolar Cycloaddition of Nitrile Oxides: This classical approach involves the [3+2] cycloaddition of a nitrile oxide with a nitrile.[5][8] The nitrile oxide is typically generated in situ from a precursor like a hydroximoyl chloride.[9] While elegant, this route can be hampered by the facile dimerization of the highly reactive nitrile oxide intermediate, which can form furoxans or other undesired species, making it a less common choice for complex syntheses.[3][4]

The Computational Toolkit: Principles of In Silico Reaction Modeling

To accurately model these reactions, we must select a theoretical framework that balances computational cost with chemical accuracy. For systems of this size, Density Functional Theory (DFT) is the undisputed workhorse.

Theoretical Foundation:

-

Density Functional Theory (DFT): DFT methods calculate the electronic energy of a system based on its electron density, offering a remarkable compromise between speed and accuracy.

-

Functionals: The choice of the exchange-correlation functional is critical. For organic reaction mechanisms, hybrid functionals like B3LYP are a robust starting point. For greater accuracy in barrier heights, dispersion-corrected or meta-GGA functionals such as M06-2X or the ωB97X-D are highly recommended.

-

Basis Sets: The basis set describes the atomic orbitals used in the calculation. The Pople-style 6-31G(d) basis set is adequate for initial geometry optimizations. For final energy calculations, a larger, more flexible basis set like 6-311+G(d,p) is essential. The "+" indicates the inclusion of diffuse functions, which are vital for describing lone pairs and anionic species, while "(d,p)" denotes polarization functions, which allow for non-spherical orbital shapes, crucial for describing chemical bonds.

-

-

Solvent Effects: Reactions are rarely performed in the gas phase. The influence of the solvent on the energies of reactants, intermediates, and transition states is profound and cannot be ignored.

-

Implicit Solvation Models: Methods like the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) model the solvent as a continuous dielectric medium.[10] This approach provides an excellent approximation of bulk solvent effects without the immense computational cost of explicitly modeling individual solvent molecules. Common solvents in 1,2,4-oxadiazole synthesis, such as DMSO or pyridine, can be readily modeled.[7][10]

-

Core Task: Mapping the Potential Energy Surface

The goal of a mechanistic study is to map the potential energy surface (PES) that connects reactants to products. This involves locating and characterizing two types of key structures:

-

Energy Minima: These are stable species: reactants, intermediates, and products. A geometry optimization calculation finds these structures.

-

Transition States (TS): These are the energy maxima along the reaction coordinate (first-order saddle points on the PES). They represent the energetic barrier that must be overcome for a reaction to proceed.

A crucial validation step for any calculated structure is a frequency calculation . For a true energy minimum, all calculated vibrational frequencies will be real (positive). For a valid transition state, there will be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking and forming of bonds). Furthermore, frequency calculations provide the Zero-Point Vibrational Energy (ZPVE) and thermal corrections necessary to compute the Gibbs Free Energy (ΔG), which is the most relevant thermodynamic quantity for predicting reaction feasibility and rates at a given temperature.

Experimental Protocol: A Step-by-Step Workflow for Modeling the Amidoxime Pathway

This section provides a detailed, field-proven workflow for investigating the mechanism and regioselectivity of the reaction between an amidoxime and an acyl chloride.

Objective: To calculate the activation barriers for O-acylation vs. N-acylation and map the subsequent cyclization pathway.

Step 1: Structure Preparation and Initial Optimization

-

Action: Using a molecular builder, construct the 3D coordinates for the reactants (e.g., benzamidoxime and acetyl chloride) and the base (e.g., pyridine).

-

Protocol: Perform an initial, low-level geometry optimization. This cleans up the initial structures. A semi-empirical method like PM6 or a small basis set DFT calculation is sufficient here.

-

Causality: This step ensures a reasonable starting geometry for the more computationally expensive calculations, preventing convergence issues.

Step 2: High-Level Optimization of Stationary Points

-

Action: Optimize the geometry of all reactants, intermediates, transition states, and products.

-

Protocol:

-

Method: ωB97X-D or M06-2X

-

Basis Set: 6-31+G(d,p)

-

Solvation: SMD model with the appropriate solvent (e.g., Pyridine).

-

-

Trustworthiness: Locating transition states is the most challenging step. Use methods like Synchronous Transit-Guided Quasi-Newton (STQN) or Berny optimization with eigenvector following. Always visualize the imaginary frequency of a TS to confirm it corresponds to the desired bond-forming/breaking process.

Step 3: Validation and Thermochemical Analysis

-

Action: Perform a frequency calculation for every optimized structure.

-

Protocol: Use the same level of theory and solvation model as in Step 2.

-

Self-Validation: Confirm that reactants, intermediates, and products have zero imaginary frequencies. Confirm that each transition state has exactly one imaginary frequency. Extract the Gibbs Free Energies (G) for all species.

Step 4: Constructing the Energy Profile

-

Action: Calculate the relative Gibbs Free Energies (ΔG) for all points on the PES relative to the starting reactants. The activation energy (ΔG‡) is the difference in Gibbs Free Energy between the transition state and the reactants.

-

Causality: The pathway with the lower activation energy will be the kinetically favored one. By comparing ΔG‡(O-acylation) with ΔG‡(N-acylation), you can directly predict the reaction's regioselectivity. The highest overall barrier in the sequence from reactants to products identifies the rate-determining step.

Data Presentation and Interpretation

Quantitative results from computational studies must be presented clearly to facilitate interpretation.

Table 1: Calculated Thermodynamic Data

Summarize the key energy values for each species involved in the reaction pathway. All energies are reported relative to the sum of the reactants.

| Species | Electronic Energy (Hartree) | ZPE Correction (Hartree) | Gibbs Free Energy (kcal/mol) |

| Reactants | -X.XXXXXXX | +Y.YYYYY | 0.0 (Reference) |

| TS (O-Acylation) | -X.XXXXXXX | +Y.YYYYY | +15.2 |

| TS (N-Acylation) | -X.XXXXXXX | +Y.YYYYY | +18.5 |

| O-Acyl Intermediate | -X.XXXXXXX | +Y.YYYYY | -5.7 |

| TS (Cyclization) | -X.XXXXXXX | +Y.YYYYY | +22.1 |

| Product + Byproducts | -X.XXXXXXX | +Y.YYYYY | -25.0 |

(Note: Values are illustrative and must be replaced with actual calculation results.)

Interpretation:

-

Regioselectivity: The activation barrier for O-acylation (15.2 kcal/mol) is 3.3 kcal/mol lower than for N-acylation (18.5 kcal/mol). This difference, according to transition state theory, indicates a strong kinetic preference for O-acylation, which would lead to the desired 1,2,4-oxadiazole product.

-

Rate-Determining Step: The highest energy barrier along the entire reaction coordinate is the cyclization step (TS (Cyclization) at +22.1 kcal/mol relative to the reactants). This suggests that the intramolecular ring-closing is the rate-determining step of the overall transformation.

-

Thermodynamics: The overall reaction is predicted to be exergonic by -25.0 kcal/mol, indicating that the formation of the 1,2,4-oxadiazole is thermodynamically favorable.

Conclusion

Quantum chemical modeling provides an unparalleled window into the mechanisms of 1,2,4-oxadiazole formation. By systematically applying DFT calculations, researchers can move beyond empirical observation to a predictive understanding of reaction outcomes. This guide outlines a robust, self-validating workflow that enables the calculation of activation energies, the prediction of regioselectivity in challenging acylation reactions, and the identification of rate-determining steps. These insights are invaluable for medicinal chemists and process scientists, allowing for the rational design of synthetic routes and the efficient development of novel therapeutics incorporating the vital 1,2,4-oxadiazole scaffold.

References

-

Kofanov, E. R. (2021). Quantum chemical modeling of the formation of 3-phenyl-5-methyl-1,2,4-oxadiazole. From Chemistry Towards Technology Step-By-Step, 1, 157-160. [Link]

-

Pankratov, D. A., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 28(15), 5851. [Link]

-

Kumar, R., et al. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Synthetic Communications, 53(21), 1535-1563. [Link]

-

Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39, 539-554. [Link]

-

Yadav, G., & Singh, R. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Future Journal of Pharmaceutical Sciences, 8(1), 1-21. [Link]

-

Wikipedia. (2023). 1,3-Dipolar cycloaddition. Wikipedia. [Link]

-

Pace, V., et al. (2020). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Molecules, 25(1), 131. [Link]

-

Gucma, M., & Golebiewski, W. M. (2021). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules, 26(11), 3399. [Link]

-

Jasiński, R. (2023). Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins. RSC Advances, 13(34), 23833-23841. [Link]

-

Wesołowska, A., & Wujec, M. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 9. Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemintech.ru [chemintech.ru]

A Technical Guide to the 1,2,4-Oxadiazole Core in Modern Drug Discovery

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged structures." The 1,2,4-oxadiazole, a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms, has firmly established itself as such a scaffold.[1][2] Over the past two decades, interest in this heterocyclic ring has surged, transitioning it from a chemical curiosity to a cornerstone in the design of novel therapeutics across a multitude of disease areas.[1][2][3][4] Its value lies not only in its broad spectrum of biological activities but also in its unique physicochemical properties that allow medicinal chemists to overcome common drug development hurdles.[5]

This guide provides an in-depth review of the 1,2,4-oxadiazole core in recent drug discovery. We will explore its strategic application as a bioisostere, delve into common synthetic methodologies, and survey its successful implementation in various therapeutic fields, supported by quantitative data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.

Part 1: The 1,2,4-Oxadiazole as a Strategic Bioisostere

A fundamental challenge in drug design is optimizing a lead compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties without sacrificing its potency. Functional groups like esters and amides, while crucial for target binding, are often metabolic liabilities, susceptible to hydrolysis by esterases and amidases. This is where the strategic power of bioisosterism—the replacement of one functional group with another that retains similar biological activity—becomes paramount.[6]

The 1,2,4-oxadiazole ring has emerged as a premier bioisostere for amide and ester functionalities.[6][7][8] The rationale for this replacement is threefold:

-

Metabolic Stability: The aromatic nature of the 1,2,4-oxadiazole ring confers significant resistance to hydrolytic cleavage, a common metabolic pathway for esters and amides.[6][9] This can lead to improved in vivo stability and a longer plasma half-life.

-

Physicochemical Mimicry: The ring system effectively mimics the steric and electronic properties of the amide/ester bond. It possesses hydrogen bond acceptors (the nitrogen and oxygen atoms) that can replicate the key interactions of the original functional group with its biological target.[1]

-

Modulation of Properties: Replacing a flexible amide or ester linkage with the rigid 1,2,4-oxadiazole ring can lock the molecule into a more favorable conformation for receptor binding, potentially increasing potency. Furthermore, this substitution can fine-tune properties like lipophilicity and polarity.[10]

Caption: Bioisosteric replacement of amides and esters.

While this strategy is powerful, it is not a universal solution. The altered electronics and rigidity can sometimes lead to a decrease in binding affinity, as was observed in a study of cannabinoid receptor 2 (CB2) ligands where the 1,2,4-oxadiazole derivatives showed significantly higher affinity than their 1,3,4-oxadiazole regioisomers.[10][11] This underscores the necessity of empirical validation for each new molecular context.

Part 2: Synthesis of the 1,2,4-Oxadiazole Core

The accessibility of a chemical scaffold is critical for its widespread adoption in drug discovery. Fortunately, 1,2,4-oxadiazoles can be synthesized through several reliable and scalable methods. The most prevalent and versatile approach involves the condensation and subsequent cyclodehydration of an N-hydroxyamidine (amidoxime) with a carboxylic acid derivative.[3][9][12]

The general workflow proceeds as follows:

-

Amidoxime Formation: A nitrile is treated with hydroxylamine to generate the key amidoxime intermediate.

-

O-Acylation: The amidoxime is acylated with a carboxylic acid (often activated as an acyl chloride or ester) to form an O-acyl amidoxime.

-

Cyclodehydration: The O-acyl amidoxime intermediate is heated, typically under acidic or basic conditions, to induce cyclization and dehydration, yielding the final 3,5-disubstituted 1,2,4-oxadiazole.

Caption: General synthetic workflow for 1,2,4-oxadiazoles.

Another important synthetic route is the [3+2] cycloaddition reaction between a nitrile oxide and a nitrile, which can be an efficient way to form the ring, particularly when catalyzed.[1][3]

Experimental Protocol: General Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles

This protocol describes a common one-pot procedure starting from an amidoxime and a carboxylic acid.

Objective: To synthesize a 3-Aryl-5-alkyl-1,2,4-oxadiazole.

Materials:

-

Aryl Amidoxime (1.0 eq)

-

Aliphatic Carboxylic Acid (1.1 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or a similar coupling agent (1.2 eq)

-

Pyridine or other suitable base

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the aryl amidoxime (1.0 eq) and the aliphatic carboxylic acid (1.1 eq).

-

Solvent Addition: Dissolve the starting materials in the anhydrous solvent.

-

Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add the coupling agent (e.g., DCC, 1.2 eq) portion-wise over 10-15 minutes. A white precipitate (dicyclohexylurea, if using DCC) may begin to form.

-

Acylation: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the formation of the O-acyl amidoxime intermediate by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Cyclodehydration: Once the intermediate is formed, add pyridine (2-3 eq) to the reaction mixture. Heat the mixture to reflux (temperature will depend on the solvent used). The cyclization step is the key to forming the stable oxadiazole ring.

-

Reaction Monitoring: Monitor the conversion to the final 1,2,4-oxadiazole product by TLC or LC-MS. This step can take anywhere from 4 to 24 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. If DCC was used, filter off the dicyclohexylurea precipitate. Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure 3,5-disubstituted 1,2,4-oxadiazole.

Validation: The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 3: Pharmacological Applications and Recent Advances

The versatility of the 1,2,4-oxadiazole scaffold is evident from the sheer breadth of its reported biological activities. Several drugs containing this core are commercially available, including the antiviral Pleconaril , the vasodilator Butalamine , the cough suppressant Prenoxdiazine , and Ataluren , a treatment for Duchenne muscular dystrophy.[2][9] Below, we review some of the most active areas of research.

Anticancer Activity

The 1,2,4-oxadiazole nucleus is a prominent feature in many potent anticancer agents.[13][14] These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis. A notable discovery was a series of 3,5-diaryl-1,2,4-oxadiazoles that act as novel apoptosis inducers by activating caspase-3, a key executioner enzyme in the apoptotic cascade.[2][15]

Caption: Simplified pathway of apoptosis induction.

The cytotoxic potential of these derivatives has been demonstrated across a range of human cancer cell lines.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1,2,4-Oxadiazole-1,3,4-oxadiazole fused derivatives | MCF-7 (Breast) | 0.34 - 2.45 | [1][2] |

| Sulfide/sulfonyl derivatives of 1,2,4-oxadiazoles | DU-145 (Prostate) | 0.5 - 5.1 | [12] |

| 1,2,4-Oxadiazole linked imidazopyrazine | MCF-7 (Breast) | 0.22 | [16] |

| 1,2,4-Oxadiazole linked imidazopyrazine | A-549 (Lung) | 1.09 | [16] |

| Gold(I) complexes with 1,2,4-oxadiazole ligands | LXFA 629 (Lung) | 0.003 | [2] |

Neuroprotective and Anti-Alzheimer's Activity

Neurodegenerative diseases, particularly Alzheimer's disease (AD), represent a significant therapeutic challenge. Multi-target-directed ligands are a promising strategy, and the 1,2,4-oxadiazole scaffold is well-suited for this approach. Recent research has focused on developing derivatives that can simultaneously inhibit key enzymes implicated in AD pathology.[5]

A 2024 study reported a series of novel 1,2,4-oxadiazole derivatives with potent, multi-target anti-AD potential.[5] These compounds were evaluated for their ability to inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B).

| Compound ID | Target | IC₅₀ (µM) | Potency vs. Standard Drug | Reference |

| 2b | AChE | 0.00213 | 57.7x more potent than Donepezil | [5] |

| 2c | AChE | 0.00098 | 125.5x more potent than Donepezil | [5] |

| 4c | MAO-B | 117.43 | 2.0x more potent than Biperiden | [5] |

| 1a | MAO-A | 47.25 | 3.0x more potent than Methylene Blue | [5] |

The remarkable potency and multi-target profile of these compounds, particularly their sub-micromolar inhibition of AChE, highlight the immense potential of the 1,2,4-oxadiazole core for developing effective neuroprotective agents.[5]

Anti-Infective Properties

The 1,2,4-oxadiazole ring is a key pharmacophore in the development of agents against a wide array of infectious diseases, including bacterial, fungal, viral, and parasitic infections.[9] The metabolic stability imparted by the ring is particularly advantageous in designing drugs that can withstand degradation by microbial enzymes. Research has demonstrated the efficacy of these compounds against challenging pathogens, including Mycobacterium tuberculosis and drug-resistant bacterial strains.[9][16] For example, certain derivatives have shown promising anti-tubercular activity against the M. tuberculosis H37Ra strain with IC₅₀ values as low as 0.63 µg/mL.[9]

Part 4: Challenges and Future Perspectives

Despite its successes, the development of 1,2,4-oxadiazole-based drugs is not without challenges.

-

Synthesis: While generally reliable, the synthesis of complex or highly functionalized derivatives can sometimes be low-yielding. The development of more efficient, green, and catalyst-driven synthetic methodologies continues to be an area of active research.[3][17]

-

Off-Target Effects: As with any bioactive scaffold, ensuring selectivity and minimizing off-target toxicity is crucial. The bioisosteric replacement of an amide with an oxadiazole can alter a molecule's interaction profile, sometimes introducing unforeseen interactions, such as with hERG channels, although in some cases this has been shown to be an improvement over other heterocycles.[10][11]

-

Structural Optimization: The rigid nature of the ring, while beneficial for conformational locking, can also present a challenge. Extensive structure-activity relationship (SAR) studies are required to optimize the substituents at the 3- and 5-positions to achieve the desired balance of potency, selectivity, and pharmacokinetic properties.

Looking forward, the future of 1,2,4-oxadiazoles in drug discovery appears bright. The application of fragment-based drug discovery (FBDD) and DNA-encoded library (DEL) technology, for which on-DNA synthesis of 1,2,4-oxadiazoles has been developed, will likely accelerate the discovery of novel hits containing this scaffold.[13][18] Furthermore, their proven utility as multi-target ligands will be increasingly exploited in complex diseases like cancer and neurodegeneration.

Conclusion

The 1,2,4-oxadiazole has solidified its position as a privileged and highly versatile scaffold in modern medicinal chemistry. Its primary strength lies in its role as a robust bioisostere for metabolically labile ester and amide groups, enabling chemists to enhance the drug-like properties of lead compounds. The diverse and potent pharmacological activities exhibited by its derivatives—ranging from anticancer and neuroprotective to anti-infective—demonstrate its broad therapeutic potential. With established synthetic routes and a growing number of clinical successes, the 1,2,4-oxadiazole core will undoubtedly continue to be a fruitful starting point for the discovery of the next generation of innovative medicines.

References

- Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. (URL: )

- A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. (URL: )

- Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. (URL: )

- 1,2,4-Oxadiazoles: A potential pharmacological agents-An overview. (URL: )

- Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by ... - RSC Publishing. (URL: )

- The 1,2,4-Oxadiazole Ring: A Versatile Bioisostere for Enhancing Drug-like Properties - Benchchem. (URL: )

- The 1,2,4-Oxadiazole Core: A Technical Guide to Bioisosteric Replacement in Drug Discovery - Benchchem. (URL: )

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - MDPI. (URL: [Link])

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC. (URL: [Link])

-

Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

Recent Advances in the Synthesis of 1,2,4- and 1,3,4-Oxadiazoles. (URL: [Link])

-

Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors - PubMed. (URL: [Link])

-

Biological activity of oxadiazole and thiadiazole derivatives - PMC. (URL: [Link])

-

Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC. (URL: [Link])

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed. (URL: [Link])

-

Synthesis of 1,2,4-oxadiazoles - Organic Chemistry Portal. (URL: [Link])

-

Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (URL: [Link])

-

A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024 - ResearchGate. (URL: [Link])

-

New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation - PMC. (URL: [Link])

-

A two-decade overview of oxadiazole derivatives as promising anticancer agents. (URL: [Link])

-

Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (URL: [Link])

-

A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC. (URL: [Link])

-

Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment - MDPI. (URL: [Link])

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benthamdirect.com [benthamdirect.com]

- 9. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 12. rjptonline.org [rjptonline.org]

- 13. researchgate.net [researchgate.net]

- 14. A two-decade overview of oxadiazole derivatives as promising anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03702F [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

- 18. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]

In Silico ADMET Profiling for Novel Oxadiazole Derivatives: A Technical Guide

Executive Summary

The oxadiazole scaffold—specifically the 1,2,4- and 1,3,4-isomers—represents a cornerstone in modern medicinal chemistry, serving as a bioisostere for esters and amides with improved metabolic stability and hydrogen-bonding potential.[1][2] However, the electron-deficient nature of the oxadiazole ring introduces specific ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) challenges, including potential CYP450 inhibition and solubility issues in aqueous media.

This technical guide provides a self-validating, step-by-step framework for the in silico prediction of ADMET properties for novel oxadiazole derivatives. By integrating SwissADME, pkCSM, and ADMETlab 2.0, this protocol allows researchers to filter libraries early in the discovery phase, minimizing late-stage attrition.

Scientific Foundation: The Oxadiazole Scaffold[3]

Chemical Context & Bioisosterism

Oxadiazoles are five-membered heterocyclic aromatic rings containing two nitrogens and one oxygen.[1] They are widely used to replace carboxylic acids, esters, and carboxamides.

-

1,2,4-Oxadiazole: Often used to improve lipophilicity and metabolic stability compared to esters.

-

1,3,4-Oxadiazole: Possesses higher electron density on the nitrogen atoms, facilitating hydrogen bond acceptance, which can enhance target affinity but may also increase water solubility compared to the 1,2,4-isomer.

Critical ADMET Risks

-

Metabolic Stability: While more stable than esters, the oxadiazole ring can still be susceptible to oxidative metabolism or ring cleavage under extreme pH conditions.

-

hERG Inhibition: Certain lipophilic oxadiazole derivatives have been linked to hERG channel blockage, leading to QT prolongation. Early in silico flagging of this toxicity is non-negotiable.

Computational Framework & Methodology

This protocol employs a "Triad of Validation" approach, using three distinct algorithms to ensure consensus prediction.

The Toolset

-

SwissADME: Best for physicochemical descriptors, Lipinski compliance, and bioavailability radar.

-

pkCSM: Utilizes graph-based signatures for robust pharmacokinetic predictions (BBB permeability, CYP inhibition).

-

ADMETlab 2.0: Superior for toxicity endpoints (hERG, AMES, Hepatotoxicity) and extended clearance models.

Workflow Visualization

The following diagram outlines the integrated workflow from structure generation to lead selection.

Caption: Figure 1. Integrated in silico workflow for oxadiazole ADMET profiling, utilizing a multi-engine consensus approach.

Detailed Experimental Protocol

To ensure reproducibility and scientific integrity, this protocol includes a self-validating control step.

Step 1: Control Compound Selection (Self-Validation)

Before running your novel derivatives, you must validate the system using a known drug containing an oxadiazole scaffold.

-

Control: Raltegravir (Isentress).

-

Structure: Contains a 1,3,4-oxadiazole ring.[1][2][3][4][5][6][7][8][9]

-

Expected Outcome: High bioavailability, low BBB permeability, specific metabolic clearance. If the tools fail to predict these known properties for Raltegravir, recalibrate your interpretation thresholds.

Step 2: Ligand Preparation

-

Draw structures using ChemDraw or MarvinSketch .

-

Crucial: Convert structures to Canonical SMILES . Isomeric SMILES are preferred if stereochemistry is defined.

-

Why? Non-canonical SMILES can sometimes lead to interpretation errors in web servers regarding tautomeric states of the oxadiazole ring.

-

-

(Optional but Recommended) Generate 3D conformers and minimize energy (MMFF94 force field) to verify steric feasibility, though most web servers accept 2D SMILES.

Step 3: Execution of the Triad

A. SwissADME (Physicochemical focus)

-

Paste the Canonical SMILES list.

-

Key Output to Record:

-

TPSA (Topological Polar Surface Area): For oxadiazoles, target < 140 Ų for oral bioavailability.

-

Consensus LogP: Ensure values are between 1 and 5.

-

Bioavailability Score: Must be > 0.55.[12]

-

B. pkCSM (Pharmacokinetic focus)

-

Input SMILES into the pkCSM interface.

-

Key Output to Record:

-

Caco-2 Permeability: > 0.90 (log Papp) indicates high permeability.

-

BBB Permeability: logBB > 0.3 indicates crossing; < -1 indicates poor distribution to brain. Note: Adjust target based on therapeutic indication (e.g., CNS vs. peripheral).

-

CYP Inhibition: Check specifically for CYP3A4 and CYP2D6 inhibition, common issues with nitrogen-rich heterocycles.

-

C. ADMETlab 2.0 (Toxicity focus)

-

Use the "Batch Computation" module.

-

Key Output to Record:

-

hERG Blockade: Probability > 0.7 is a "Red Flag".

-

Hepatotoxicity (H-HT): Probability > 0.7 requires structural modification.

-

AMES Mutagenicity: Oxadiazoles are generally safe, but specific substituents (e.g., nitro groups) can trigger this.

-

Data Interpretation & Decision Logic

The following table synthesizes the "Go/No-Go" criteria specifically calibrated for oxadiazole derivatives.

| Parameter | Metric | Acceptable Range | Criticality for Oxadiazoles |

| Lipophilicity | Consensus LogP | 1.5 – 4.5 | High: Oxadiazoles can be too polar; ensure lipophilicity is sufficient for membrane crossing. |

| Solubility | LogS (ESOL) | > -4.0 | Medium: 1,3,4-isomers usually have better solubility than 1,2,4-isomers. |

| Absorption | HIA (Human Intestinal Abs) | > 90% | High: Primary advantage of this scaffold. |

| CNS Access | LogBB | > -1.0 (if CNS drug) | Contextual: Avoid if targeting peripheral infection/cancer. |

| Toxicity | hERG Inhibition | Probability < 0.5 | Critical: Major failure mode for this class. |

| Metabolism | CYP3A4 Inhibitor | No | Medium: Co-administration risk. |

Decision Logic Visualization

Caption: Figure 2. Decision logic for filtering oxadiazole candidates based on computed ADMET parameters.

Challenges & Best Practices

-

The Tautomer Problem: Oxadiazoles, particularly those with amino substituents, can exist in tautomeric forms. Always standardize your SMILES to the most stable tautomer before submission to avoid false-negative toxicity predictions.

-

Applicability Domain: Web servers rely on training sets. If your derivative contains highly novel exotic side chains (e.g., boron clusters, metal chelators), the confidence score of the prediction drops. Always check the "Applicability Domain" metric provided by ADMETlab 2.0.

-

Consensus Modeling: Never rely on a single tool for a critical parameter like hERG toxicity. If SwissADME and ADMETlab 2.0 disagree, prioritize the tool with the larger training set for that specific endpoint (usually ADMETlab 2.0 for toxicity).

References

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

-

Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]

-

Xiong, G., Wu, Z., Yi, J., Fu, L., Yang, Z., Hsieh, C., ... & Cao, D. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic Acids Research, 49(W1), W5-W14. [Link]

-

Boström, J., Hogner, A., Llinàs, A., Wellner, E., & Plowright, A. T. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(5), 1817–1830. [Link]

-

Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[12] Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

Sources

- 1. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. In-silico ADME prediction and molecular docking study of novel benzimidazole-1,3,4-oxadiazole derivatives as CYP51 inhibitors for antimicrobial activity | Journal of Applied Pharmaceutical Research [japtronline.com]

- 4. ijdcs.com [ijdcs.com]

- 5. mdpi.com [mdpi.com]

- 6. In silico ADME predictions and in vitro antibacterial evaluation of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. japtronline.com [japtronline.com]

- 9. researchgate.net [researchgate.net]

- 10. ecronicon.net [ecronicon.net]

- 11. Discovery, lead identification and exploration of potential oxadiazole derivatives in targeting STAT3 as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rroij.com [rroij.com]

Preliminary Cytotoxicity Screening of 3-Phenyl-1,2,4-oxadiazole-5-carboxylic acid: An In-Depth Technical Guide

Introduction: The Rationale for Investigating 3-Phenyl-1,2,4-oxadiazole-5-carboxylic acid

The 1,2,4-oxadiazole heterocyclic ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[1][2][3] The therapeutic potential of this chemical class stems from its ability to act as a bioisosteric replacement for amide and ester functionalities, often enhancing metabolic stability and target engagement.[4] Numerous studies have documented the cytotoxic effects of various 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives against a panel of human cancer cell lines, suggesting diverse mechanisms of action that may involve the inhibition of critical cellular enzymes and growth factor signaling pathways.[5][6][7]

This guide outlines a comprehensive and logical workflow for the preliminary in vitro cytotoxicity screening of a novel compound, this compound. The primary objective is to establish a foundational understanding of its potential as an anticancer agent by assessing its impact on cell viability and elucidating the initial mechanism of cell death. As a Senior Application Scientist, the following methodologies have been selected and designed to provide a robust and self-validating initial assessment, paving the way for more advanced preclinical studies.

Experimental Design: A Multi-Faceted Approach to Cytotoxicity Profiling

A preliminary cytotoxicity screen should not rely on a single assay. Instead, a multi-pronged approach provides a more complete picture of the compound's effects. This guide proposes a tiered screening cascade, beginning with a broad assessment of metabolic activity, followed by an investigation into membrane integrity, and culminating in a more detailed analysis of the mode of cell death.

Tier 1: Metabolic Viability Assessment (MTT Assay)

The initial screen will employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10][11] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8] The intensity of the resulting color is directly proportional to the number of viable cells.

Tier 2: Membrane Integrity Assessment (LDH Assay)

To corroborate the findings from the MTT assay and to specifically assess membrane damage, a Lactate Dehydrogenase (LDH) cytotoxicity assay will be conducted. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of cytolysis.[12][13] The amount of LDH released is proportional to the number of damaged cells.[14]

Tier 3: Elucidating the Mode of Cell Death (Apoptosis vs. Necrosis Assay)

Understanding whether a compound induces apoptosis (programmed cell death) or necrosis (uncontrolled cell death due to injury) is crucial in drug development.[15] Apoptosis is generally a preferred mechanism for anticancer agents. This will be investigated using a dual-staining flow cytometry-based assay employing Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD.[16][17][18][19] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while the viability dye enters cells with compromised membranes, characteristic of late apoptosis and necrosis.[16][19]

Caption: Tiered experimental workflow for cytotoxicity screening.

Detailed Experimental Protocols

Cell Line Selection and Culture

Based on the documented activity of other oxadiazole derivatives, a panel of human cancer cell lines is recommended for the initial screening.[5][20] This should include representatives from different cancer types to assess the breadth of activity. A non-cancerous cell line should be included to determine selectivity.

-

MCF-7: Human breast adenocarcinoma (adherent)

-

A549: Human lung carcinoma (adherent)

-

HepG2: Human hepatocellular carcinoma (adherent)[20]

-

HEK293: Human embryonic kidney cells (non-cancerous control)[21]

All cell lines should be maintained in their respective recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from established methodologies.[8][10][22][23]

-

Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[11]

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compound or vehicle control (0.5% DMSO). Include wells with medium only as a blank control.

-

Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution in sterile PBS to each well.[23]

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[8][11]

-

Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11][23] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8][23]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

Protocol 2: LDH Cytotoxicity Assay

This protocol is based on the principle of measuring LDH released from damaged cells.[12][13][24]

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

-

Supernatant Collection: After the desired incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate, cofactor, and a tetrazolium salt). Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[13][14]

-

Controls and Data Analysis: Include the following controls:

-

Spontaneous LDH release: Supernatant from untreated cells.

-

Maximum LDH release: Supernatant from cells treated with a lysis buffer (e.g., Triton X-100).

-

Background: Culture medium only. Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous) / (Absorbance of Maximum - Absorbance of Spontaneous)] x 100

-

Caption: Principle of the LDH cytotoxicity assay.

Data Presentation and Interpretation

Quantitative data from the cytotoxicity assays should be summarized in a clear and concise table. The IC₅₀ (half-maximal inhibitory concentration) value, which represents the concentration of the compound required to inhibit cell growth by 50%, should be calculated for each cell line and time point by plotting a dose-response curve.

| Cell Line | Assay | 24h IC₅₀ (µM) | 48h IC₅₀ (µM) | 72h IC₅₀ (µM) |

| MCF-7 | MTT | [Insert Data] | [Insert Data] | [Insert Data] |

| LDH (% Cytotoxicity) | [Insert Data] | [Insert-Data] | [Insert Data] | |

| A549 | MTT | [Insert Data] | [Insert Data] | [Insert Data] |

| LDH (% Cytotoxicity) | [Insert Data] | [Insert-Data] | [Insert Data] | |

| HepG2 | MTT | [Insert Data] | [Insert Data] | [Insert Data] |

| LDH (% Cytotoxicity) | [Insert Data] | [Insert-Data] | [Insert Data] | |

| HEK293 | MTT | [Insert Data] | [Insert Data] | [Insert Data] |

| LDH (% Cytotoxicity) | [Insert Data] | [Insert-Data] | [Insert Data] |

A lower IC₅₀ value indicates greater cytotoxic potency. A significant difference in the IC₅₀ values between the cancer cell lines and the non-cancerous HEK293 cell line would suggest a degree of selectivity, a desirable characteristic for a potential anticancer drug.

Conclusion and Future Directions

This guide provides a robust framework for the preliminary cytotoxicity screening of this compound. The tiered approach, combining metabolic, membrane integrity, and mechanistic assays, ensures a comprehensive initial evaluation. The results from these studies will be pivotal in determining whether this compound warrants further investigation.

Should the preliminary screening reveal significant and selective cytotoxicity, subsequent studies could include:

-

Advanced Mechanistic Studies: Investigating the involvement of specific apoptotic pathways (e.g., caspase activation, mitochondrial membrane potential).

-

Cell Cycle Analysis: Determining if the compound induces cell cycle arrest at specific checkpoints.

-

In Vivo Studies: Assessing the compound's efficacy and toxicity in animal models of cancer.

By following this structured and scientifically rigorous approach, researchers can effectively evaluate the cytotoxic potential of novel 1,2,4-oxadiazole derivatives and contribute to the development of new anticancer therapeutics.

References

-

Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. PubMed Central. Available at: [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link]

-

Design, synthesis, and biological activity of novel 1,2,4-oxadiazole derivatives. Springer. Available at: [Link]

-

LDH Cytotoxicity Assay FAQs. G-Biosciences. Available at: [Link]

-

Biological activity of oxadiazole and thiadiazole derivatives. PubMed Central. Available at: [Link]

-

Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. PubMed Central. Available at: [Link]

-

Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. MDPI. Available at: [Link]

-

1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry. Available at: [Link]

-

Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines. PubMed Central. Available at: [Link]

-

An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. MDPI. Available at: [Link]

-

Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. ACS Publications. Available at: [Link]

-

Apoptosis and Necrosis Assay (Flow Cytometry). Cyprotex - Evotec. Available at: [Link]

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]

-

Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available at: [Link]

-

(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available at: [Link]

-

A two-decade overview of oxadiazole derivatives as promising anticancer agents. National Institutes of Health. Available at: [Link]

-

Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

-

Study of the in vitro cytotoxicity testing of medical devices. PubMed Central. Available at: [Link]

-

MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]

-

LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences. Available at: [Link]

-

Anti-cancer activity of 1,3,4-oxadiazole and its derivative. ResearchGate. Available at: [Link]

-

Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats. bioRxiv. Available at: [Link]

-

Determination of apoptosis and necrosis. PubMed. Available at: [Link]

Sources

- 1. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

- 3. d-nb.info [d-nb.info]

- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. broadpharm.com [broadpharm.com]

- 9. ijprajournal.com [ijprajournal.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. clyte.tech [clyte.tech]

- 12. info.gbiosciences.com [info.gbiosciences.com]

- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 14. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 15. Determination of apoptosis and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]

- 17. antibodiesinc.com [antibodiesinc.com]

- 18. bioscience.co.uk [bioscience.co.uk]

- 19. biotium.com [biotium.com]

- 20. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. tiarisbiosciences.com [tiarisbiosciences.com]

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 3-Phenyl-1,2,4-oxadiazole-5-carboxylic acid from Amidoximes

Abstract

This document provides a detailed protocol and scientific rationale for the synthesis of 3-Phenyl-1,2,4-oxadiazole-5-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry. The synthesis is based on the classical and robust reaction between a primary amidoxime and an acylating agent, followed by cyclodehydration. Specifically, we will detail the reaction of benzamidoxime with an oxalic acid derivative. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental protocol, and a discussion of the critical parameters that ensure a successful and reproducible synthesis.

Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in the field of drug discovery.[1][2][3] This scaffold is considered a "privileged structure" due to its presence in numerous biologically active compounds spanning a wide range of therapeutic areas, including anti-inflammatory, antiviral, anticancer, and analgesic agents.[1][4]

One of the key reasons for its prevalence is its role as a bioisostere for amide and ester functionalities.[5] Bioisosteric replacement is a critical strategy in medicinal chemistry to enhance a molecule's metabolic stability, improve its pharmacokinetic profile, or fine-tune its binding affinity to a biological target. The 1,2,4-oxadiazole ring is chemically robust and resistant to hydrolysis by common metabolic enzymes like proteases and esterases, making it an excellent and stable replacement for otherwise labile amide or ester groups.[3]

The target molecule, this compound, incorporates this valuable heterocycle and features a carboxylic acid group at the 5-position. This acid functionality serves as a crucial handle for further synthetic modifications, such as amide coupling, allowing for the construction of diverse chemical libraries for screening and lead optimization.

Synthetic Strategy and Mechanism

The most prevalent and reliable method for constructing the 3,5-disubstituted 1,2,4-oxadiazole core involves the condensation of an amidoxime with a suitable acylating agent.[5] The general pathway proceeds in two key stages:

-

O-Acylation: The amidoxime reacts with an activated carboxylic acid derivative (such as an acyl chloride) to form an O-acyl amidoxime intermediate.[5][6]

-

Cyclodehydration: This intermediate undergoes an intramolecular cyclization with the elimination of a water molecule, typically promoted by heat, to form the stable 1,2,4-oxadiazole ring.[5][6]

For the synthesis of our target molecule, benzamidoxime will serve as the precursor for the 3-phenyl portion of the heterocycle. To install the 5-carboxylic acid moiety, a derivative of oxalic acid is required. Ethyl oxalyl chloride is an ideal reagent as it provides the necessary two-carbon backbone and includes a protected carboxyl group (the ethyl ester) that can be easily deprotected in a final hydrolysis step.

Detailed Reaction Mechanism

The mechanism involves the following discrete steps:

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the benzamidoxime's hydroxyl oxygen onto the electrophilic carbonyl carbon of ethyl oxalyl chloride. A non-nucleophilic base, such as triethylamine (TEA), is crucial to neutralize the hydrochloric acid (HCl) generated in this step.

-

Formation of the O-Acyl Intermediate: This attack forms a tetrahedral intermediate which then collapses to yield the stable O-acyl benzamidoxime ester.

-

Intramolecular Cyclization (Tautomerization & Attack): The amino group of the O-acyl intermediate attacks the ester carbonyl carbon. This is the key ring-forming step.

-

Dehydration and Aromatization: The resulting cyclic intermediate eliminates a molecule of water to form the aromatic and thermodynamically stable 1,2,4-oxadiazole ring, yielding Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate.

-

Saponification: The final step is the base-mediated hydrolysis (saponification) of the ethyl ester to the corresponding carboxylate salt, followed by acidification to yield the final product, this compound.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is designed as a self-validating system. Each step includes checkpoints and expected observations.

Materials and Reagents

| Reagent | MW ( g/mol ) | Molarity/Density | Supplier | Grade |

| Benzamidoxime | 136.15 | - | Sigma-Aldrich | ≥97% |

| Ethyl oxalyl chloride | 136.55 | 1.222 g/mL | Sigma-Aldrich | 98% |

| Triethylamine (TEA) | 101.19 | 0.726 g/mL | Sigma-Aldrich | ≥99.5%, Anhydrous |

| Dichloromethane (DCM) | 84.93 | 1.33 g/mL | Sigma-Aldrich | Anhydrous, ≥99.8% |

| Toluene | 92.14 | 0.867 g/mL | Sigma-Aldrich | Anhydrous, 99.8% |

| Sodium Hydroxide (NaOH) | 40.00 | - | Fisher Scientific | Pellets, ACS Grade |

| Hydrochloric Acid (HCl) | 36.46 | ~12 M (Conc.) | Fisher Scientific | ACS Grade |

| Ethyl Acetate (EtOAc) | 88.11 | 0.902 g/mL | Fisher Scientific | ACS Grade |

| Hexanes | - | 0.655 g/mL | Fisher Scientific | ACS Grade |

| Anhydrous MgSO₄ | 120.37 | - | Sigma-Aldrich | Reagent Grade |

Quantitative Data Summary

| Reactant / Reagent | Equivalents | Amount | Moles (mmol) |

| Benzamidoxime | 1.0 | 1.36 g | 10.0 |

| Ethyl oxalyl chloride | 1.1 | 1.12 mL (1.50 g) | 11.0 |

| Triethylamine | 1.2 | 1.67 mL (1.21 g) | 12.0 |

| Dichloromethane (DCM) | - | 50 mL | - |

| Toluene | - | 50 mL | - |

| Sodium Hydroxide | ~4.0 | 1.60 g in 40 mL H₂O | 40.0 |

| Hydrochloric Acid (Conc.) | - | As needed for pH ~1-2 | - |

Step-by-Step Procedure

Part A: Synthesis of Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add benzamidoxime (1.36 g, 10.0 mmol).

-

Dissolution: Add 50 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture until the solid is fully dissolved.

-

Cooling & Base Addition: Cool the flask to 0 °C using an ice-water bath. Add triethylamine (1.67 mL, 12.0 mmol) dropwise via syringe.

-

Causality: Cooling is essential to control the exothermic reaction between the amidoxime and the highly reactive acyl chloride, preventing side reactions. Triethylamine acts as an acid scavenger, neutralizing the HCl byproduct that would otherwise protonate and deactivate the nucleophilic amidoxime.[7]

-

-

Acyl Chloride Addition: While maintaining the temperature at 0 °C, add ethyl oxalyl chloride (1.12 mL, 11.0 mmol) dropwise over 10-15 minutes. A white precipitate (triethylammonium chloride) will form immediately.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.

-

Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate mobile phase. The starting benzamidoxime spot should disappear and a new, less polar spot corresponding to the O-acyl intermediate should appear.

-

-

Solvent Exchange: Remove the DCM under reduced pressure using a rotary evaporator. Add 50 mL of anhydrous toluene to the residue.

-

Cyclodehydration: Equip the flask with a reflux condenser and heat the toluene mixture to reflux (approx. 110 °C) for 4-6 hours.

-

Causality: Thermal energy provides the activation energy required for the intramolecular cyclization and subsequent elimination of water, driving the formation of the stable aromatic oxadiazole ring.[5]

-

Checkpoint: Monitor the conversion of the intermediate to the product by TLC. The intermediate spot should be replaced by a new product spot (Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate).

-

-

Work-up: Cool the reaction mixture to room temperature. Filter off the triethylammonium chloride salt and wash the solid with a small amount of toluene. Combine the filtrates and wash sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester, typically as a pale yellow oil or solid. This product is often pure enough for the next step, but can be purified by column chromatography if necessary.

Part B: Hydrolysis to this compound

-

Setup: Dissolve the crude ester from Part A in a mixture of ethanol (30 mL) and water (10 mL) in a 100 mL round-bottom flask.

-

Saponification: Add sodium hydroxide pellets (1.60 g, 40.0 mmol) and stir the mixture at room temperature for 3-4 hours, or until the reaction is complete (monitored by TLC).

-

Acidification: Cool the mixture in an ice bath and slowly add concentrated HCl dropwise until the pH of the solution is approximately 1-2. A white precipitate of the carboxylic acid product should form.

-

Checkpoint: The formation of a dense white solid indicates successful protonation of the carboxylate salt.

-

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 20 mL) to remove any inorganic salts.

-

Drying: Dry the purified solid in a vacuum oven at 50-60 °C overnight.

-

Expected Outcome: A white crystalline solid. The expected yield is typically in the range of 70-85% over the two steps. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

-

Visualization of Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis and isolation of the final product.

Conclusion

The synthesis of this compound from benzamidoxime is a reliable and high-yielding process that provides access to a versatile building block for drug discovery. The key to success lies in the careful control of reaction conditions, particularly the use of anhydrous solvents and the management of temperature during the initial acylation step. The subsequent thermal cyclodehydration and final saponification are robust transformations. This protocol, grounded in established chemical principles, provides a clear and reproducible pathway for researchers to synthesize this and related 1,2,4-oxadiazole derivatives for application in pharmaceutical and materials science research.

References

- National Institutes of Health (NIH). (n.d.). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates.

- Fokin, A. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). ResearchGate.

- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles.

- Pierce, J., & Parker, P. (n.d.). Synthesis of 1,2,4-Oxadiazoles via DDQ-Mediated Oxidative Cyclization of Amidoximes. Sci-Hub.

- MDPI. (n.d.). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles.

- National Institutes of Health (NIH). (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters.

- PubMed Central. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery.

- Royal Society of Chemistry. (n.d.). Electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cyclization. Organic & Biomolecular Chemistry.

- MDPI. (n.d.). Synthesis of 1,2,4-Oxadiazoles Based on Diffractaic Acid.

- ResearchGate. (n.d.). The first one-pot ambient-temperature synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acid esters.

- Indian Academy of Sciences. (2013). A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride.

- Organic Syntheses. (n.d.). Procedure for synthesis involving oxalyl chloride.

- Reddit. (n.d.). Discussion on acid chloride synthesis.

- Research Journal of Pharmacy and Technology. (n.d.). 1,2,4-Oxadiazoles: A potential pharmacological agents-An overview.

- Journal of University of Shanghai for Science and Technology. (n.d.). Pharmacological Importance And Chemistry Of 1,3,4-Oxadiazole Derivatives.

- ACS Publications. (n.d.). Synthesis and Pharmacological Properties of a Series of Substituted Aminoalkyl-1,2,4-oxadiazoles. Journal of Medicinal Chemistry.

- ResearchGate. (n.d.). Proposed mechanism for the production of acid chlorides using oxalyl chloride and DMF as a catalyst.

- YouTube. (2022). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4.

- Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (n.d.).

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ias.ac.in [ias.ac.in]

- 3. rjptonline.org [rjptonline.org]

- 4. ijper.org [ijper.org]

- 5. researchgate.net [researchgate.net]

- 6. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reddit.com [reddit.com]

Advanced Application Note: One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles

This Application Note is designed for medicinal chemists and process development scientists requiring robust, scalable, and high-fidelity protocols for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles.

Executive Summary & Strategic Rationale

The 1,2,4-oxadiazole core is a privileged scaffold in medicinal chemistry, serving as a hydrolytically stable bioisostere for esters and amides. While traditional synthesis involves the isolation of O-acylamidoxime intermediates (often unstable or prone to hydrolysis), modern "one-pot" protocols telescope the O-acylation and cyclodehydration steps into a single operation.

This guide details three distinct, field-validated protocols chosen for their reliability across different substrate classes:

-

Method A (T3P®-Mediated): Best for late-stage functionalization, chiral substrates, and rapid library generation.

-

Method B (CDI-Mediated): The economical choice for scale-up and acid-sensitive substrates.

-